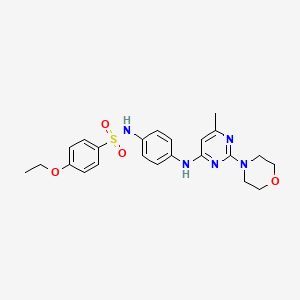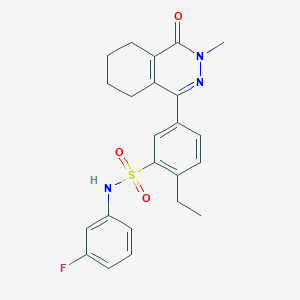![molecular formula C19H12ClN3O3S B11315245 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B11315245.png)
4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a benzoic acid moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as cyanoacetamide and substituted benzaldehydes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfur Introduction: The sulfur atom can be introduced via a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound shares the chlorophenyl group and sulfur atom but has a different heterocyclic core.
4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDINE-2-THIOL: Similar pyrimidine core with a thiol group instead of the benzoic acid moiety.
Uniqueness
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID is unique due to the combination of its structural features, including the chlorophenyl group, cyano group, and benzoic acid moiety
特性
分子式 |
C19H12ClN3O3S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
4-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C19H12ClN3O3S/c20-14-7-5-12(6-8-14)16-15(9-21)17(24)23-19(22-16)27-10-11-1-3-13(4-2-11)18(25)26/h1-8H,10H2,(H,25,26)(H,22,23,24) |
InChIキー |
KHFLEBSFNKNPKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11315170.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11315173.png)
![6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315183.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11315185.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11315186.png)
![2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11315193.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315206.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11315209.png)

![6-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315217.png)


![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315244.png)
